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molecular formula C11H16N2O B2679272 N-tert-butylbenzohydrazide CAS No. 99981-48-3

N-tert-butylbenzohydrazide

Cat. No. B2679272
M. Wt: 192.262
InChI Key: OQVSACGODYLLEZ-UHFFFAOYSA-N
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Patent
US05424333

Procedure details

To a mechanically stirred solution of N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine (52 g, 0.18 mol) in methanol (100 ml) was added concentrated hydrochloric acid (35 ml). The resulting mixture was stirred at room temperature for 4 days and then neutralized with saturated aqueous sodium bicarbonate. The resulting white solid was filtered, washed with water and dried under vacuum to afford N'-t-butyl-N'-benzoylhydrazine (39 g): m.p. 124°-125° C.
Name
N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][N:9]([C:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:10]([CH3:13])([CH3:12])[CH3:11])=O)(C)(C)C.Cl.C(=O)(O)[O-].[Na+]>CO>[C:10]([N:9]([C:14](=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[NH2:8])([CH3:13])([CH3:11])[CH3:12] |f:2.3|

Inputs

Step One
Name
N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine
Quantity
52 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN(C(C)(C)C)C(C1=CC=CC=C1)=O
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)N(N)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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